molecular formula C11H12ClNO B11891379 (E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal

(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal

Cat. No.: B11891379
M. Wt: 209.67 g/mol
InChI Key: WYRALGSIFBXIIV-YFHOEESVSA-N
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Description

(E)-2-(4-Chlorophenyl)-3-(dimethylamino)prop-2-enal is an α,β-unsaturated aldehyde characterized by a conjugated system comprising a 4-chlorophenyl group, a dimethylamino substituent, and an aldehyde functional group. Its (E)-stereochemistry ensures a planar configuration, optimizing conjugation between the aromatic ring and the enal system.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal

InChI

InChI=1S/C11H12ClNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-8H,1-2H3/b10-7-

InChI Key

WYRALGSIFBXIIV-YFHOEESVSA-N

Isomeric SMILES

CN(C)/C=C(/C=O)\C1=CC=C(C=C1)Cl

Canonical SMILES

CN(C)C=C(C=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal can be achieved through several methods. One common approach involves the condensation of 4-chlorobenzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the enal facilitated by the elimination of water.

Industrial Production Methods

In an industrial setting, the production of (E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The double bond and the aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: 4-chlorobenzoic acid

    Reduction: 2-(4-chlorophenyl)-3-(dimethylamino)propan-1-ol

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group can enhance its binding affinity to biological targets, while the 4-chlorophenyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The 4-chlorophenyl group is a common feature, providing electron-withdrawing effects that polarize the α,β-unsaturated system. However, substituents like fluorine (in the amide derivative ) further modulate electronic properties.
  • Functional Group Diversity: The aldehyde in the target compound offers higher reactivity toward nucleophiles compared to ketones (e.g., 1-(4-chlorophenyl)-2-(methylamino)-1-propanone ) or esters (e.g., oxazole derivative ).
  • Conformational Flexibility : The oxazole derivative exhibits two distinct conformers in its crystal structure, highlighting the influence of steric and electronic factors on molecular geometry.
  • Biological Implications: The dimethylamino group, present in all compounds, may facilitate hydrogen bonding or cation-π interactions, which are critical in receptor binding. The hexafluorophosphate salt could enhance bioavailability through improved solubility.

Research Findings and Implications

Crystallographic Insights

The oxazole analog demonstrates the importance of intramolecular interactions (e.g., C–H⋯O) in stabilizing specific conformations. Such interactions may influence the target compound’s solid-state behavior, though experimental data on its crystal structure are lacking. SHELX software is widely used for such analyses, suggesting its applicability for future crystallographic studies.

Pharmacological Potential

While direct activity data are unavailable, structural analogs like BD 1047 (a dihydrobromide salt with a dichlorophenyl and dimethylaminoethylamine structure ) suggest that chlorine and dimethylamino groups are pharmacophores in σ-receptor ligands. The target compound’s aldehyde moiety could be modified to enhance target affinity or reduce toxicity.

Biological Activity

(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal, often referred to as compound 1, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article explores its biological activity, including its anticancer properties, mechanisms of action, and comparative efficacy against various cancer cell lines.

Chemical Structure and Properties

The molecular formula for (E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal is C₁₁H₁₂ClN₁O. The compound features a chlorophenyl group and a dimethylamino group, which contribute to its biological activity. The presence of these functional groups is crucial for the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that (E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal exhibits significant anticancer activity against various cancer cell lines. In particular, studies have demonstrated its efficacy against hepatocellular carcinoma (HePG2), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines.

The anticancer effects of this compound are primarily attributed to its ability to inhibit specific signaling pathways involved in cancer progression:

  • PI3K Inhibition : The compound has shown potent inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway, with an IC₅₀ value of 2.21 nM, making it significantly more effective than established inhibitors like LY294002 (IC₅₀ = 6.18 nM) .
  • VEGFR-2 Inhibition : In addition to PI3K, (E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal also inhibits vascular endothelial growth factor receptor 2 (VEGFR-2), with an IC₅₀ value of 68 nM compared to sorafenib's IC₅₀ of 31.2 nM .

Cytotoxicity Studies

In vitro studies have shown varying degrees of cytotoxicity across different cancer cell lines:

Cell LineIC₅₀ Value (µM)Effectiveness
HePG211 - 17High
HeLa13.82 - 32.10Moderate to High
MCF-748.18Lower than DOX
PC311 - 17High

The compound demonstrated a lower toxicity profile compared to doxorubicin (DOX), which suggests a favorable therapeutic index .

Case Studies and Comparative Efficacy

A comparative study involving various derivatives of similar compounds highlighted the unique potency of (E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal. For instance, other compounds with similar structures showed less effectiveness against the same cancer cell lines, indicating that the specific substitutions in this compound play a critical role in enhancing its biological activity .

Apoptosis Induction

Further investigations into the mechanism revealed that treatment with this compound leads to significant apoptosis in cancer cells. Flow cytometry analysis indicated an increase in pre-G1 phase cells, signifying apoptosis induction after exposure to the compound .

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